molecular formula C7H12O3 B13469891 rac-(2R,4S)-2-methyloxane-4-carboxylic acid

rac-(2R,4S)-2-methyloxane-4-carboxylic acid

Cat. No.: B13469891
M. Wt: 144.17 g/mol
InChI Key: YKGYMBGOLZPBOL-RITPCOANSA-N
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Description

rac-(2R,4S)-2-methyloxane-4-carboxylic acid: is a chiral compound with significant interest in various scientific fields The compound is characterized by its unique stereochemistry, which includes two chiral centers, making it a racemic mixture of enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-2-methyloxane-4-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable oxane derivative with a carboxylating agent under controlled conditions to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4S)-2-methyloxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of acyl chlorides or bromides.

Scientific Research Applications

rac-(2R,4S)-2-methyloxane-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-2-methyloxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(2R,4S)-4-(2-methylpropyl)piperidine-2-carboxylic acid
  • rac-(2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid
  • rac-(2R,4S)-4-methylazetidine-2-carboxylic acid

Comparison: rac-(2R,4S)-2-methyloxane-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(2R,4S)-2-methyloxane-4-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-5-4-6(7(8)9)2-3-10-5/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1

InChI Key

YKGYMBGOLZPBOL-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CCO1)C(=O)O

Canonical SMILES

CC1CC(CCO1)C(=O)O

Origin of Product

United States

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